molecular formula C11H14ClIO2 B1324388 2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene CAS No. 73523-71-4

2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene

Cat. No.: B1324388
CAS No.: 73523-71-4
M. Wt: 340.58 g/mol
InChI Key: KEFJKNAMJOXZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene is an organic compound with the molecular formula C11H14ClIO2 It is a derivative of benzene, featuring a chloro group at the second position, an iodobutoxy group at the first position, and a methoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene typically involves a multi-step process. One common method starts with the preparation of 4-methoxyphenol, which is then subjected to chlorination to introduce the chloro group at the second position. The next step involves the reaction of the chlorinated intermediate with 4-iodobutanol under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and iodo groups can be replaced by other nucleophiles, leading to the formation of new derivatives.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodo group can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The methoxy group can also contribute to the compound’s overall hydrophobicity, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-bromobutoxy)-4-methoxybenzene
  • 2-Chloro-1-(4-fluorobutoxy)-4-methoxybenzene
  • 2-Chloro-1-(4-chlorobutoxy)-4-methoxybenzene

Uniqueness

2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene is unique due to the presence of the iodo group, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can influence the compound’s reactivity and binding properties, making it a valuable tool in various research applications.

Properties

IUPAC Name

2-chloro-1-(4-iodobutoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClIO2/c1-14-9-4-5-11(10(12)8-9)15-7-3-2-6-13/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFJKNAMJOXZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCCCCI)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633270
Record name 2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73523-71-4
Record name 2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.